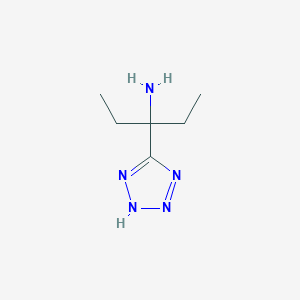

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Description

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-3-6(7,4-2)5-8-10-11-9-5/h3-4,7H2,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOGQGNIIXHJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and potential significance of the novel compound 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. As experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from predictive models and established principles of tetrazole chemistry.[1] The tetrazole moiety is a well-regarded bioisostere for the carboxylic acid group, a foundational concept in medicinal chemistry for enhancing metabolic stability and pharmacokinetic profiles.[2][3][4] This guide will delve into the predicted structural attributes, propose a viable synthetic pathway, outline a comprehensive characterization workflow, and discuss potential pharmacological applications based on the rich history of tetrazole derivatives in drug discovery.[4][5][6]

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[2] Their unique electronic and structural properties have positioned them as crucial pharmacophores in modern drug design.[2] A key feature of the 1H-tetrazole ring is its ability to act as a non-classical bioisostere of the carboxylic acid group.[3][7] This bioisosteric replacement is a widely employed strategy to improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability, while maintaining the necessary interactions with biological targets.[8][9] Tetrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antibacterial, anticancer, and antifungal properties.[2][4][5] The subject of this guide, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, combines this important heterocyclic system with a tertiary amine, suggesting intriguing possibilities for its chemical behavior and biological activity.

Molecular Structure and Predicted Physicochemical Properties

Structural Elucidation

The molecular structure of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine consists of a central tertiary carbon atom bonded to two ethyl groups, an amine group, and a 1H-1,2,3,4-tetrazol-5-yl ring. The tetrazole ring itself can exist in tautomeric forms, with the 1H and 2H tautomers being the most common and aromatic.[2] The presence of both a basic amine group and an acidic tetrazole ring suggests that the compound can exist as a zwitterion under certain pH conditions.

Predicted Physicochemical Data

Due to the limited experimental data for this specific compound, the following properties are predicted based on its structure, leveraging computational models.[1]

| Property | Predicted Value | Source |

| Molecular Formula | C6H13N5 | PubChem[1] |

| Molecular Weight | 155.20 g/mol | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 85.2 Ų | PubChem[1] |

| pKa (acidic, tetrazole) | ~4.5 - 5.0 | Analogous to other 5-substituted tetrazoles[2] |

| pKa (basic, amine) | ~9.0 - 10.0 | Analogous to tertiary amines |

Proposed Synthesis and Characterization Workflow

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine involves the well-established [2+3] cycloaddition reaction between a nitrile and an azide.[4] The key intermediate would be 3-amino-3-cyanopentane.

Caption: Proposed synthetic pathway for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 3-amino-3-cyanopentane (Strecker Synthesis).

-

To a solution of 3-pentanone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography.

-

-

Step 2: Synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine ([2+3] Cycloaddition). [10]

-

Dissolve 3-amino-3-cyanopentane in N,N-dimethylformamide (DMF).

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, acidify with HCl, and extract the product.

-

Purify the final compound by recrystallization or column chromatography.

-

Characterization Workflow

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: A comprehensive workflow for the characterization of the target molecule.

Spectroscopic Signatures

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), a broad singlet for the amine protons, and a downfield signal for the tetrazole N-H proton. |

| ¹³C NMR | Resonances for the ethyl carbons, the quaternary carbon, and a characteristic downfield signal for the tetrazole ring carbon (typically 150-160 ppm).[11] |

| FTIR | Characteristic absorption bands for N-H stretching (amine and tetrazole), C-H stretching (alkyl), and C=N and N=N stretching of the tetrazole ring.[11] |

| Mass Spec (HRMS) | The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.[11] |

Potential Applications in Drug Development

The unique structural features of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine suggest several potential avenues for investigation in drug discovery.

Bioisosterism and Target Engagement

As a bioisostere of a carboxylic acid, the tetrazole moiety can mimic the interactions of a carboxylate group with biological targets, such as forming salt bridges with arginine or lysine residues in a protein's active site.[12] The tertiary amine adds a basic center, which could be crucial for solubility or for interacting with other residues.

Neurological and Psychiatric Disorders

Several tetrazole derivatives have been investigated for their activity on the central nervous system. For instance, some act as antagonists for NMDA and metabotropic glutamate receptors, suggesting potential applications in treating epilepsy, anxiety, and neurodegenerative diseases.[13] The GABA-ergic system is another potential target, with some tetrazolylalkylamines showing promise as anticonvulsant agents.[13]

Antimicrobial and Anticancer Activity

The tetrazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[2][5] The combination of the tetrazole ring with other pharmacophores can lead to potent inhibitors of microbial growth or cancer cell proliferation.[2]

Conclusion

While 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine remains a largely uncharacterized molecule, its structure holds considerable promise for further investigation. By leveraging the well-established principles of tetrazole chemistry, this guide provides a predictive framework for its synthesis, characterization, and potential applications. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related novel chemical entities.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

-

5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials.

-

The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.

-

Acid Bioisosteres.

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated.

-

Tetrazoles: Synthesis and Biological Activity.

-

Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

-

Biological activities importance of Tetrazole derivatives.

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.

-

Tetrazole derivatives possessing devised important pharmacological properties.

-

Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.

-

The characterization of the prepared tetrazole compounds.

-

Synthesis, characterization and biological evaluation of tetrazole derivatives.

-

3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

-

[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine.

-

CAS 616-24-0: 3-Pentanamine.

-

Chemical Properties of 3-Pentanamine (CAS 616-24-0).

-

Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II).

-

Tetrazoles: A multi-potent motif in drug design.

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.

-

Synthesis of 1H-tetrazoles.

Sources

- 1. PubChemLite - 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine (C6H13N5) [pubchemlite.lcsb.uni.lu]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 13. vuir.vu.edu.au [vuir.vu.edu.au]

Technical Guide: Physicochemical Characterization of Tetrazolyl Pentan-3-amine Derivatives

This guide provides an in-depth technical framework for the physicochemical characterization of tetrazolyl pentan-3-amine derivatives . Based on current synthetic trends, these compounds are primarily generated via the Ugi-Azide Multicomponent Reaction (UA-4CR) , resulting in 1,5-disubstituted tetrazoles .

Unlike the acidic 1H-tetrazoles (carboxylic acid bioisosteres), these 1,5-disubstituted derivatives function structurally as cis-amide bond bioisosteres with unique steric properties driven by the bulky pentan-3-yl moiety.

Part 1: Structural Rationale & Synthetic Context

The Scaffold Architecture

The "tetrazolyl pentan-3-amine" scaffold typically refers to a 1,5-disubstituted tetrazole where the nitrogen backbone is derived from pentan-3-amine (1-ethylpropylamine).

-

Tetrazole Core: Acts as a metabolically stable, planar lipophilic spacer. In this 1,5-substitution pattern, the ring is non-acidic (unlike valsartan-like 1H-tetrazoles).

-

Pentan-3-amine Moiety: Provides a high degree of steric bulk (

) adjacent to the exocyclic nitrogen. This branching increases lipophilicity and restricts conformational rotation, potentially locking the molecule into a bioactive conformation. -

Pharmacological Role: These derivatives are often explored as peptidomimetics, replacing unstable peptide bonds in protease inhibitors or GPCR ligands.

Synthesis: The Ugi-Azide Route

The most robust method for accessing this chemical space is the Ugi-Azide reaction. This one-pot protocol couples an aldehyde, pentan-3-amine, an isocyanide, and a source of hydrazoic acid (

Mechanism Insight: The steric hindrance of pentan-3-amine can slow the initial imine formation. Catalysis with mild Lewis acids (e.g.,

Figure 1: The Ugi-Azide Multicomponent Reaction pathway yielding the target scaffold.

Part 2: Physicochemical Profiling Protocols

Ionization Constant ( ) Determination

Critical Distinction: In 1,5-disubstituted tetrazoles, the tetrazole ring nitrogens are weakly basic (

Method: Potentiometric Titration (Gold Standard) or Spectrophotometric Titration (for low solubility).

Protocol: Potentiometric Titration (Sirius T3 or equivalent)

-

Preparation: Dissolve 1-3 mg of the derivative in 0.15 M KCl (ionic strength adjuster). If the compound is lipophilic (likely, due to the pentyl group), use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

-

Titration: Titrate with 0.5 M KOH and 0.5 M HCl across pH 2.0 – 12.0 under inert gas (

) to prevent carbonate formation. -

Yasuda-Shedlovsky Extrapolation: Plot apparent

vs. % organic solvent and extrapolate to 0% co-solvent to determine aqueous

Expert Insight: The bulky pentan-3-yl group creates a "hydrophobic shell" around the nitrogen. This often lowers the effective dielectric constant locally, potentially shifting the amine

Lipophilicity ( / )

The pentan-3-yl moiety significantly increases lipophilicity. Accurate measurement is vital to predict Blood-Brain Barrier (BBB) penetration.

Method: Shake-Flask (Standard) validated by HPLC.

Protocol: Miniaturized Shake-Flask Method

-

Phases: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Equilibration:

-

Dissolve compound in DMSO (10 mM stock).[1]

-

Add 10 µL stock to 495 µL pre-saturated octanol + 495 µL pre-saturated buffer in a 1.5 mL tube.

-

Rotate for 60 minutes at 25°C. Centrifuge at 3000g for 10 mins to break emulsions.

-

-

Quantification: Analyze both phases via LC-MS/MS.

-

Calculation:

Data Interpretation Table:

| Parameter | Typical Range | Implication for Pentan-3-amine Derivatives |

| LogP | 2.5 – 4.5 | High lipophilicity due to branched alkyl chain. Good membrane permeability but risk of metabolic clearance. |

| LogD (pH 7.4) | 1.5 – 3.5 | If amine is basic ( |

| LE (Ligand Eff.) | > 0.3 | Tetrazole ring is atom-efficient; monitor if pentyl bulk reduces LE. |

Solubility Profiling (Thermodynamic)

Because these derivatives are lipophilic, they may suffer from "brick dust" insolubility.

Protocol: Saturation Shake-Flask

-

Media: pH 1.2 (SGF), pH 6.8 (FaSSIF - biorelevant), pH 7.4 (PBS).

-

Procedure: Add excess solid compound to 500 µL media. Shake for 24 hours at 37°C.

-

Filtration: Filter through 0.45 µm PVDF membrane (check for adsorption to filter first).

-

Analysis: HPLC-UV against a standard curve.

Part 3: Solid-State & Stability Characterization

Polymorphism Screening (PXRD/DSC)

The conformational flexibility of the pentan-3-yl group often leads to multiple crystal forms (polymorphs).

-

DSC (Differential Scanning Calorimetry): Look for multiple endotherms. A sharp melting point

indicates a stable crystal lattice favored by -

PXRD (Powder X-Ray Diffraction): Essential to fingerprint the batch. Amorphous forms are common with these bulky alkyl chains; they show a "halo" rather than sharp peaks.

Chemical Stability

1,5-disubstituted tetrazoles are remarkably stable against hydrolysis, unlike esters or amides.

Stress Testing Protocol:

-

Acid: 0.1 N HCl, 60°C, 4 hours. (Expect: <1% degradation).

-

Base: 0.1 N NaOH, 60°C, 4 hours. (Expect: Stable).

-

Oxidation: 3%

, RT. (Note: The secondary amine site is susceptible to N-oxidation).

Part 4: Integrated Characterization Workflow

The following diagram illustrates the logical flow from synthesis to lead selection, ensuring no critical physicochemical parameter is overlooked.

Figure 2: Step-by-step workflow for validating tetrazolyl pentan-3-amine derivatives.

References

-

Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.

-

Neochoritis, C. G., et al. (2019). The Ugi-Azide reaction: A versatile tool for the synthesis of tetrazoles.[2] Beilstein Journal of Organic Chemistry, 15, 2351-2365.

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state).[3] Current Topics in Medicinal Chemistry, 1(4), 277-351.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its role as a bioisostere of carboxylic acids and its contribution to the metabolic stability of drug candidates.[1][2][3] The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical determinant of its safety, shelf-life, and manufacturing viability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a representative small molecule incorporating the tetrazole scaffold. While specific experimental data for this exact compound is not publicly available[4], this document outlines the established experimental and computational methodologies used for analogous tetrazole derivatives. By leveraging data from structurally similar compounds, we present a predictive analysis and a robust protocol for its empirical determination.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties playing a pivotal role. Thermodynamic stability, a measure of a compound's resistance to decomposition under thermal stress, is a non-negotiable parameter. For nitrogen-rich heterocycles like tetrazoles, this is of paramount importance due to their high energy of formation.[5] An unstable compound can lead to degradation, loss of potency, the formation of toxic byproducts, and in worst-case scenarios, pose explosion hazards during synthesis and storage.[6][7]

The tetrazole ring, with its four nitrogen atoms, is a high-energy moiety.[5] Its decomposition is often an exothermic process, releasing molecular nitrogen.[8][9] Understanding the temperature at which this decomposition initiates and the energy it releases is crucial for safe handling and formulation. This guide will provide the necessary theoretical and practical framework to assess these critical parameters for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Physicochemical Properties of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

A thorough understanding of the compound's basic physicochemical properties is the foundation for any stability study.

| Property | Predicted/Inferred Value | Source/Justification |

| Molecular Formula | C6H13N5 | PubChem[4] |

| Molecular Weight | 155.20 g/mol | PubChem[4] |

| Appearance | Likely a white to pale yellow crystalline powder | General property of tetrazoles[1] |

| Tautomerism | Exists in 1H and 2H tautomeric forms | The 1H tautomer is generally favored in the solid state and polar solvents.[1] |

| Acidity (pKa) | ~4.89 (for the tetrazole proton) | Comparable to propanoic acid, a key feature of its bioisosterism with carboxylic acids.[1] |

| Solubility | Soluble in water, DMSO, and DMF | Common for tetrazole derivatives.[1] |

Experimental Determination of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary experimental tools.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides crucial information on melting points, phase transitions, and decomposition temperatures.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point.

-

Identify the sharp exothermic peak, which indicates the decomposition temperature (Td). The onset temperature of this exotherm is a critical stability parameter. For many tetrazole derivatives, decomposition occurs exothermically at temperatures between 190–240 °C.[9] For some highly stable derivatives, this can be as high as 275-320 °C.[10][11]

-

Causality Behind Experimental Choices:

-

Heating Rate: A 10 °C/min rate is a standard for initial screening, balancing resolution and experimental time.

-

Nitrogen Atmosphere: An inert atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule's stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It quantifies mass loss associated with decomposition and helps elucidate the decomposition mechanism.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis:

Self-Validating System:

The combination of DSC and TGA provides a self-validating system. The decomposition temperature identified by the DSC exotherm should correspond to the onset of mass loss in the TGA curve.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. PubChemLite - 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine (C6H13N5) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]

- 11. Synthesis and Properties of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine [energetic-materials.org.cn]

An In-Depth Technical Guide to the Organic Solvent Solubility Profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Executive Summary: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, a novel small molecule with distinct structural features. By integrating theoretical principles with a detailed, validated experimental protocol, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will explore the molecule's inherent properties, apply solubility theories for solvent selection, and present a step-by-step guide to the widely accepted shake-flask method for generating reliable and reproducible solubility data.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an API to be effective, it must first be absorbed into the systemic circulation, a process often predicated on its ability to dissolve in physiological fluids. However, the journey of a drug molecule begins long before it reaches the patient. The selection of appropriate organic solvents is crucial for:

-

Synthesis and Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical transformations.

-

Crystallization and Purification: Isolating the API in a highly pure, crystalline form with the desired polymorph.

-

Formulation: Developing stable and effective dosage forms, from oral tablets to injectable solutions.

-

Analytical Method Development: Preparing solutions for characterization and quality control assays.

Low solubility in organic solvents can lead to significant challenges, including poor yields during synthesis, difficulty in purification, and limitations in formulation options.[1] Therefore, a thorough understanding of an API's solubility profile across a range of organic solvents is not merely academic but a fundamental requirement for successful drug development.

Physicochemical Profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

The solubility behavior of a molecule is intrinsically linked to its structure. The target compound, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, possesses two key functional groups that dictate its interactions with solvents:

-

The 1H-1,2,3,4-tetrazole ring: This five-membered heterocyclic ring is rich in nitrogen and is considered a bioisostere of the carboxylic acid group.[2] It is aromatic, polar, and can act as both a hydrogen bond donor (the N-H proton) and acceptor (the other nitrogen atoms).[2][3] The acidic nature of the tetrazole proton (pKa ≈ 4.9) is a significant factor in its solubility.[2]

-

The pentan-3-amine group: This is a primary aliphatic amine. The lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor and a Brønsted-Lowry base.

-

The pentyl backbone: The ethyl groups attached to the tertiary carbon provide a non-polar, lipophilic character to the molecule.

This combination of a polar, acidic heterocycle, a basic amine, and a non-polar hydrocarbon scaffold suggests a complex solubility profile. The molecule is amphipathic and likely to exhibit varying degrees of solubility in solvents of different polarities. It is expected to be more soluble in polar, hydrogen-bonding solvents and less soluble in non-polar, aprotic solvents.

Theoretical Framework: A Predictive Approach to Solvent Selection

While experimental determination is the gold standard, theoretical models can guide the rational selection of solvents, saving time and resources. The principle of "like dissolves like" provides a qualitative starting point, but a more quantitative approach is offered by Hansen Solubility Parameters (HSP).[4][5][6]

HSP theory decomposes the total cohesive energy of a substance into three components:

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible.[4][5] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[5][7] This predictive power allows for the intelligent screening of solvents and even the design of solvent blends to achieve optimal solubility.[6][7]

Experimental Design: A Validated Protocol for Thermodynamic Solubility Determination

To ensure data integrity and reproducibility, a robust and well-controlled experimental method is essential. The equilibrium shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[8][9] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of the maximum amount of solute that can be dissolved.

Rationale for Solvent Selection

Based on the physicochemical profile of the target molecule and the principles of solubility, a diverse set of organic solvents should be selected for screening. This panel should cover a wide range of polarities, hydrogen bonding capabilities, and chemical classes.

| Solvent Class | Example Solvents | Primary Interaction Type |

| Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bond Donor/Acceptor |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, H-Bond Acceptor |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | H-Bond Acceptor |

| Esters | Ethyl Acetate | H-Bond Acceptor, Dipole-Dipole |

| Chlorinated | Dichloromethane | Dipole-Dipole |

| Non-polar | Toluene, Heptane | Dispersion Forces |

The Equilibrium Shake-Flask Method: Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating steps to confirm that equilibrium has been achieved.

1. Preparation:

-

Add an excess amount of solid 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine to several vials for each selected solvent. An excess is visually confirmed by the presence of undissolved solid.[8]

-

Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25 °C).[9][10]

-

Agitate the samples for a predetermined time. A common starting point is 24 to 48 hours to ensure equilibrium is reached.[8][10] The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[8]

3. Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

4. Analysis:

-

Dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved API using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

The entire workflow can be visualized as follows:

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Analysis and Presentation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation. A summary table is the most effective format for this purpose.

Quantitative Data Summary

| Solvent | Solvent Class | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 25°C (M) |

| Heptane | Non-polar | 0.1 | < 0.1 | < 0.0006 |

| Toluene | Non-polar | 2.4 | 1.5 | 0.0096 |

| Dichloromethane | Chlorinated | 3.1 | 5.2 | 0.0333 |

| Ethyl Acetate | Ester | 4.4 | 15.8 | 0.1012 |

| Tetrahydrofuran (THF) | Ether | 4.0 | 25.3 | 0.1620 |

| Acetone | Polar Aprotic | 5.1 | 45.1 | 0.2888 |

| Acetonitrile | Polar Aprotic | 5.8 | 30.7 | 0.1966 |

| Isopropanol | Protic | 3.9 | 88.6 | 0.5673 |

| Ethanol | Protic | 4.3 | 150.2 | 0.9616 |

| Methanol | Protic | 5.1 | > 200 | > 1.2806 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 1.2806 |

(Note: The data presented in this table are hypothetical and for illustrative purposes only.)

Interpretation of Results

The hypothetical data illustrate a clear trend: the solubility of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine increases significantly with the polarity and hydrogen-bonding capacity of the solvent.

-

Low Solubility in non-polar solvents like heptane and toluene is expected, as these solvents cannot effectively solvate the polar tetrazole and amine groups.

-

Moderate Solubility in polar aprotic solvents like ethyl acetate and acetone is driven by dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors for the N-H groups on the solute.

-

High Solubility in protic solvents like methanol and ethanol highlights the importance of hydrogen bonding. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the tetrazole ring and the amine group. The extremely high solubility in DMSO is consistent with its high polarity and ability to act as a strong hydrogen bond acceptor.

This profile suggests that protic solvents or highly polar aprotic solvents are ideal candidates for processes like synthesis, purification, and formulation of this compound.

The relationship between solvent properties and the molecule's functional groups can be visualized as follows:

Caption: Solute-Solvent Interaction Logic for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

Conclusion

This technical guide has outlined a comprehensive approach to determining and understanding the organic solvent solubility profile of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. By analyzing the molecule's unique physicochemical properties, we can predict its behavior and rationally select solvents for experimental evaluation. The detailed shake-flask protocol provides a robust and reliable method for generating high-quality thermodynamic solubility data. The resulting solubility profile is an indispensable tool for guiding process development, enabling efficient purification, and facilitating the formulation of a safe and effective pharmaceutical product. This foundational knowledge is critical for accelerating the journey of a promising compound from the laboratory to the clinic.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Hansen Solubility Parameters. (n.d.). Official HSP Website. [Link]

-

ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically? [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Rowan University. (2025). The Evolution of Solubility Prediction Methods. [Link]

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

SlideShare. (n.d.). Solubility experimental methods. [Link]

-

Jaiswal, S. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

-

Gan, L. S. et al. (2008). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. Journal of Chemical & Engineering Data. [Link]

-

Facco, P. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]

-

Jouyban, A. & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

PubChem. (n.d.). [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine. [Link]

-

ResearchGate. (2025). Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. [Link]

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

-

Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. [Link]

-

MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

-

PubChemLite. (n.d.). 3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine. [Link]

-

PubChem. (n.d.). Aminotetrazole. [Link]

-

Royal Society of Chemistry. (n.d.). 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts: primary and secondary explosives. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. enamine.net [enamine.net]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. lifechemicals.com [lifechemicals.com]

Physicochemical Profiling of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Technical Whitepaper | PhysChem Series

Executive Summary & Structural Logic

This guide provides a comprehensive physicochemical analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine . This molecule represents a critical scaffold in medicinal chemistry, functioning as a bioisostere of

The substitution of a carboxylic acid with a tetrazole ring preserves the planar, acidic functionality required for receptor binding while significantly altering metabolic stability, lipophilicity, and membrane permeability. Understanding the ionization constants (pKa) of this zwitterionic species is prerequisite for optimizing its formulation, oral bioavailability, and target engagement.

Structural Analysis

-

Core Scaffold: Pentan-3-amine (gem-diethyl backbone).

-

Acidic Moiety: 5-substituted-1H-tetrazole (Bioisostere of -COOH).[1]

-

Basic Moiety: Primary

-amine (-NH -

Physiological State: Predominantly zwitterionic at pH 7.4.

Theoretical pKa Profiling & Ionization

Unlike simple aliphatic amines or tetrazoles, this molecule exhibits coupled ionization behavior due to the close proximity of the acidic and basic centers (geminal substitution).

Predicted pKa Values

Based on Structure-Activity Relationship (SAR) data of

| Ionization Center | Functional Group | Predicted pKa | Electronic Driver |

| pKa | Tetrazole N-H | 4.2 – 4.8 | Inductive withdrawal by |

| pKa | Ammonium | 8.5 – 9.2 | The anionic tetrazolate ring exerts a field effect, slightly lowering basicity compared to parent pentan-3-amine (~10.6). |

| Isoelectric Point (pI) | Net Charge = 0 | ~6.6 | Calculated as |

Zwitterionic Equilibrium

At physiological pH (7.4), the molecule exists primarily as a zwitterion (A ). This has profound implications for solubility (high in water) and permeability (potentially low unless active transport or specific formulation strategies are used).

Experimental Determination Protocols

To validate theoretical values, precise experimental determination is required. Standard potentiometric titration is often insufficient for zwitterions with overlapping ionization or low solubility. We recommend a dual-method approach .

Method A: Potentiometric Titration (The "Gold Standard")

Best for determining macroscopic pKa values when the compound is soluble (>0.5 mM).

Reagents:

-

0.1 M HCl and 0.1 M NaOH (standardized).

-

0.15 M KCl (background electrolyte to maintain ionic strength).

-

Degassed HPLC-grade water (CO

-free).

Protocol:

-

Preparation: Dissolve 5–10 mg of the compound in 20 mL of 0.15 M KCl.

-

Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl to ensure full protonation (Cationic state).

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) under inert gas (N

or Ar) purge to prevent carbonate formation. -

Data Acquisition: Record pH vs. Volume of NaOH.

-

Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the two inflection points.

Method B: NMR-pH Titration (The "Structural Validator")

Essential for distinguishing between tautomeric states of the tetrazole ring and confirming the site of protonation.

Reagents:

-

D

O / H -

NaOD and DCl for pH adjustment.

-

Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

Protocol:

-

Sample Prep: Prepare a 2 mM solution in D

O. -

Shift Tracking: Monitor the

C NMR chemical shift of the quaternary carbon (C-5 of tetrazole) and the-

Why? The

C shift of the tetrazole carbon is highly sensitive to deprotonation (typically shifts upfield by 6–10 ppm upon anion formation).

-

-

Titration: Adjust pH (measured with a corrected glass electrode) from 2 to 12 in 0.5 unit steps.

-

Plotting: Plot Chemical Shift (

) vs. pH. The inflection points of the sigmoidal curves correspond directly to pKa

Implications for Drug Discovery & Development[1]

Bioisosterism and Potency

The tetrazole ring is a non-classical isostere of a carboxylic acid.

-

Volume: Tetrazole is larger and more planar than a carboxylate.

-

H-Bonding: It offers multiple nitrogen acceptors, potentially increasing residence time in the receptor pocket compared to a single carboxylate interaction.

-

Metabolic Stability: Unlike the corresponding amino acid, this molecule is resistant to proteases and acyl-glucuronidation, significantly extending half-life (

).

Solubility & LogD Profile

The solubility profile is pH-dependent.

-

pH 1–3: High solubility (Cationic).

-

pH 4–8 (pI region): Minimum solubility (Zwitterionic). Critical risk for precipitation in intestinal fluids.

-

pH >10: High solubility (Anionic).

Lipophilicity (LogD) Workflow:

Because the molecule is zwitterionic, LogP (neutral) is less relevant than LogD

-

Expected LogD

: -1.5 to -0.5 (Highly polar). -

Permeability Strategy: This molecule will likely require active transport (e.g., LAT1 transporter) or prodrug derivatization (e.g., esterification of the tetrazole or N-alkylation) to achieve oral absorption.

References

-

Tetrazole Acidity & Bioisosterism

- Title: Acidity constants of amino acids and their tetrazolyl analogues in w

- Source: ResearchG

-

URL:[Link]

-

Synthesis of Alpha-Amino Tetrazoles

-

General pKa of Amines

-

Tetrazole Physicochemical Properties

- Title: Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Applic

- Source: CORE / Chemical Reviews.

-

URL:[Link]

Sources

- 1. α-Amino Acid-Isosteric α-Amino Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

tautomeric equilibrium of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Abstract

The tetrazole moiety is a cornerstone pharmacophore in modern drug design, frequently employed as a bioisosteric replacement for the carboxylic acid group, which enhances metabolic stability and bioavailability.[1] A critical, yet often complex, feature of 5-substituted-1H-tetrazoles is their existence in a dynamic equilibrium between two principal tautomeric forms: the 1H and 2H isomers.[2] The precise position of the annular proton profoundly influences the molecule's physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity, which are determinant factors for biological activity. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of a specific, functionally rich molecule, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. We will explore the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the unique influence of the 3-amino-3-pentyl substituent.

Foundational Principles of Tetrazole Tautomerism

The tautomerism in 5-substituted tetrazoles involves the migration of a proton between the N1 and N2 positions of the tetrazole ring. This establishes an equilibrium between the 1H- and 2H-tautomers.

Caption: Tautomeric equilibrium of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.

The position of this equilibrium is not static; it is dictated by a delicate interplay of several factors:

-

Physical State: In the gas phase, the 2H-tautomer is generally the more stable form due to electronic factors.[2][3] In the solid state, crystal packing forces and intermolecular interactions often favor one tautomer, typically the more polar 1H form.[2]

-

Solvent Effects: The equilibrium is highly sensitive to the solvent environment.[3] Polar solvents tend to stabilize the more polar 1H-tautomer, which typically possesses a larger dipole moment.[2][4] This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding.

-

Substituent Effects: The electronic nature of the C5 substituent is a critical determinant. Electron-withdrawing groups tend to favor the 2H-tautomer, while electron-donating groups generally favor the 1H-tautomer.

-

pH and Temperature: For ionizable substituents, pH can dramatically shift the equilibrium. Temperature can also influence the equilibrium constant (KT) according to thermodynamic principles.[5]

The Influence of the 3-Amino-3-Pentyl Substituent

The substituent at the C5 position is a tertiary alkyl amine, 3-amino-3-pentyl. Its influence on the tautomeric equilibrium is multifaceted:

-

Electronic Effects: The alkyl framework is weakly electron-donating through induction, which would slightly favor the 1H tautomer. The amino group itself has a more significant impact and can act as a hydrogen bond donor or acceptor.

-

Steric Effects: The bulky tertiary pentyl group may introduce steric hindrance, potentially influencing the preferred orientation of the substituent relative to the ring and subtly affecting the electronic distribution and relative stability of the tautomers.

-

pH-Dependence: The basic amino group (pKa typically ~9-10) will be protonated at physiological and acidic pH. This protonation introduces a positive charge, transforming the substituent into a potent electron-withdrawing group via induction. This is expected to significantly shift the equilibrium, likely favoring the 2H-tautomer under acidic conditions.

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational techniques is essential for a definitive characterization of the tautomeric equilibrium.

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for elucidating tautomeric structures in solution.[6] Multinuclear analysis provides unambiguous assignments.

Experimental Protocol:

-

Sample Preparation: Prepare samples (~5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O with pH adjustment) to a concentration of ~10-20 mM.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire standard proton spectra. The chemical shift of the remaining ring proton (C-H) and any N-H protons are key indicators.

-

¹³C NMR: Acquire proton-decoupled ¹³C spectra. The chemical shift of the C5 carbon is highly sensitive to the tautomeric form.[7]

-

¹⁵N NMR: If sensitivity allows (using ¹⁵N-enriched samples or long acquisition times on a cryoprobe-equipped spectrometer), this is the most direct method. The chemical shifts of the ring nitrogens differ significantly between tautomers.[6]

-

2D NMR (HSQC, HMBC): Use these experiments to confirm assignments and probe long-range correlations (e.g., from the substituent's protons to the C5 carbon).

-

-

Data Analysis: Identify distinct sets of signals corresponding to each tautomer. The tautomeric ratio is determined by integrating the signals corresponding to each form.[8] For example, integrate the C5-H signal for the 1H and 2H tautomers in the ¹H spectrum.

Table 1: Hypothetical NMR Chemical Shifts (δ, ppm) for Tautomers in DMSO-d₆

| Atom | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) | Rationale for Difference |

|---|---|---|---|

| ¹³C5 | ~155-160 | ~165-170 | The C5 carbon in the 2H form is bonded to two sp² nitrogens, leading to a downfield shift. |

| ¹H (Ring) | Not Applicable | Not Applicable | The C5 is substituted. |

| ¹H (N-H) | ~14-15 (broad) | Not directly on ring | The acidic N1-H proton in the 1H tautomer is highly deshielded. |

UV-Vis Spectroscopy

This technique is effective for quantifying the tautomeric ratio, particularly when the two forms have distinct absorption maxima due to different electronic transitions.[9][10]

Experimental Protocol:

-

Sample Preparation: Prepare dilute stock solutions (~10⁻³ M) and create working solutions (~10⁻⁴ to 10⁻⁵ M) in solvents of interest (e.g., hexane, acetonitrile, ethanol, water).[11]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum from ~200-400 nm. Identify the λmax for each tautomer. An isosbestic point, where the molar absorptivity of both tautomers is equal, indicates a clean two-component equilibrium.[11]

-

Data Analysis: Use the Beer-Lambert law (A = εbc) to determine the concentration of each tautomer. This requires knowledge of the molar extinction coefficients (ε) for each pure tautomer, which can be challenging to obtain experimentally and are often estimated using computational methods or by driving the equilibrium to one side (e.g., through extreme pH).[11]

Computational Modeling (Density Functional Theory)

In silico methods are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[12] DFT calculations are a reliable and widely used approach.[13][14]

Computational Protocol:

-

Software: Use a standard quantum chemistry package like Gaussian, ORCA, or Spartan.

-

Methodology:

-

Structure Optimization: Build the 1H and 2H tautomers of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. Perform full geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15][16]

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).[11]

-

Solvent Modeling: To simulate solution-phase behavior, repeat the calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[4]

-

-

Data Analysis:

Table 2: Hypothetical Calculated Relative Gibbs Free Energies (ΔG, kcal/mol) at 298.15 K

| Medium | Method | ΔG (G1H - G2H) | Predicted Dominant Tautomer |

|---|---|---|---|

| Gas Phase | B3LYP/6-311++G(d,p) | +1.8 | 2H |

| Acetonitrile (PCM) | B3LYP/6-311++G(d,p) | -1.2 | 1H |

| Water (PCM) | B3LYP/6-311++G(d,p) | -2.5 | 1H |

Note: Positive ΔG indicates the 2H tautomer is more stable; negative ΔG indicates the 1H tautomer is more stable.

Synthetic Considerations

While numerous methods exist for tetrazole synthesis, a common and effective route for 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1]

Plausible Synthetic Route: The target molecule can be synthesized from 2-amino-2-ethylbutanenitrile. This precursor reacts with sodium azide, typically with a proton source like ammonium chloride or an acid catalyst, in a polar aprotic solvent such as DMF.[17]

Conclusion

The is a complex phenomenon governed by the interplay of the substituent's electronic and steric properties, solvent polarity, and solution pH. The bulky, ionizable 3-amino-3-pentyl group presents a particularly interesting case, where protonation of the amine is expected to dramatically shift the equilibrium towards the 2H-tautomer. A rigorous characterization necessitates an integrated approach, leveraging the structural detail from multinuclear NMR, the quantitative power of UV-Vis spectroscopy, and the predictive strength of DFT calculations. Understanding and controlling this tautomeric balance is paramount for drug development professionals, as the dominant tautomer in a physiological environment will dictate the molecule's interaction with its biological target, ultimately defining its efficacy and pharmacokinetic profile.

References

-

Lalhruaitluanga, J., & Pachuau, Z. (2015). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. International Journal of Science and Research (IJSR), 4(3), 1167-1171. [Link]

-

Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

-

Najafi, A., et al. (2013). Theoretical studies on the tautomerism of tetrazole selenone. Journal of Molecular Modeling, 19(10), 4377-4386. [Link]

-

ResearchGate. (n.d.). Computational studies on tetrazole derivatives as potential high energy materials. Request PDF. [Link]

-

Türker, L. (2022). Some Tautomers of 5-Nitriminotetrazole - A DFT Study. Earthline Journal of Chemical Sciences, 8(2), 241-255. [Link]

-

Academia.edu. (n.d.). (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles. [Link]

-

Chermahini, A. N., & Teimouri, A. (2010). Theoretical studies on tautomerism of tetrazole 5-thion. Structural Chemistry, 22(1), 175-181. [Link]

-

Ion, R. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Romano, E., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 259, 119888. [Link]

-

Wong, M. W., Leung-toung, R., & Wentrup, C. (1993). Tautomeric Equilibrium and Hydrogen Shifts of Tetrazole in the Gas-Phase and in Solution. Journal of the American Chemical Society, 115(6), 2465-2472. [Link]

-

ResearchGate. (2017). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Request PDF. [Link]

-

ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. [Link]

-

Perpete, E. A., et al. (2006). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

Slideshare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

Sharma, P., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 13(45), 31631-31653. [Link]

-

Fülöp, A., & Nagy, L. (2009). Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. The Journal of Chemical Physics, 131(16), 164303. [Link]

-

ResearchGate. (2005). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

Larina, L. I. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2612. [Link]

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

-

Le, T., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2689-2697. [Link]

-

Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceuticals, 12(3), 134. [Link]

-

Rowan. (n.d.). Tautomer Search. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II). [Link]

-

ResearchGate. (2014). Synthesis, characterization and quantum chemistry study of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine. Request PDF. [Link]

-

Semantic Scholar. (2021). Selective Synthesis of 3‑(1H‑Tetrazol-5-yl)-indoles from 2H‑Azirines and Arynes. [Link]

-

Thoma, J., et al. (2010). Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. Journal of Chemical Information and Modeling, 50(7), 1165-1178. [Link]

-

Reva, I., et al. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(8), 1319-1331. [Link]

-

ResearchGate. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Request PDF. [Link]

-

Kiselev, V. G., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1483-1492. [Link]

Sources

- 1. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cris.unibo.it [cris.unibo.it]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tautomer Search | Rowan [rowansci.com]

- 13. researchgate.net [researchgate.net]

- 14. earthlinepublishers.com [earthlinepublishers.com]

- 15. ijsr.net [ijsr.net]

- 16. Theoretical studies on the tautomerism of tetrazole selenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Abstract

This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. The structural elucidation of this molecule is critical for understanding its physicochemical properties and potential applications, particularly in medicinal chemistry where the tetrazole moiety is a key functional group.[1][2][3] This document details the entire workflow, from the strategic challenges of crystallization to the nuances of data collection, structure solution, and refinement. We will explore the molecule's final three-dimensional conformation, with a particular focus on the intricate network of intermolecular hydrogen bonds that dictates its supramolecular assembly. This guide is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of crystallographic analysis for nitrogen-rich heterocyclic compounds.

The Rationale for Structural Elucidation

The compound 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine combines two pharmacologically significant functional groups: a tertiary amine and a 1H-tetrazole ring. Tetrazoles are of immense interest in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[2][3][4] They exhibit similar pKa values and possess the ability to participate in hydrogen bonding as both donors and acceptors, yet offer improved metabolic stability and lipophilicity.[2][3][4] The nitrogen-rich, planar structure of the tetrazole ring confers unique electronic properties, making these compounds valuable in the development of antihypertensive, anticancer, and antiviral agents.[3][4][5]

Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is the definitive method to understand a molecule's structure.[6][7] This analysis provides invaluable information on:

-

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles that define the molecule's shape.

-

Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern how molecules pack together in the solid state.[8][9][10]

-

Absolute Configuration: For chiral molecules, this technique can unambiguously determine their stereochemistry.

This structural data is foundational for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

The Experimental Workflow: From Powder to Patterson

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring careful planning and execution. This section outlines the critical stages, explaining the causality behind each experimental choice.

}

Synthesis and Crystallization

A plausible synthetic route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide source with a nitrile.[11][12] For the title compound, this would likely start from 3-amino-3-cyanopentane, which would be reacted with sodium azide and a proton source like ammonium chloride in a suitable solvent such as DMF.[11]

Protocol for Crystallization: The presence of both N-H donor and multiple nitrogen acceptor sites in 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine suggests strong intermolecular hydrogen bonding, which can sometimes complicate crystallization. A systematic screening of solvents is therefore essential.[13][14]

-

Solubility Test: Assess the solubility of the purified compound (~10 mg) in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene) at room temperature and upon heating.[15][16]

-

Method Selection: Slow evaporation is often the most effective method for obtaining high-quality single crystals of organic compounds.[15]

-

Crystal Growth:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) by gentle heating.

-

Filter the hot solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap, perforated with a few small holes using a needle to allow for slow evaporation of the solvent.[17]

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Monitor periodically for the formation of well-defined, single crystals.

-

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.[6][7][18]

Protocol for Data Collection:

-

Crystal Selection & Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with sharp edges and no visible defects is selected under a microscope. It is mounted on a cryoloop using paratone oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This low temperature is crucial to minimize thermal vibrations of the atoms, leading to higher quality diffraction data.

-

Diffractometer Setup: The data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS photon-counting detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

-

Data Collection Strategy: A full sphere of diffraction data is collected using a combination of φ and ω scans to ensure high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are then used to solve and refine the crystal structure.[19] This process is typically carried out using a software suite like SHELX.[20][21][22]

Protocol for Structure Solution and Refinement:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz and polarization effects.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution: The initial atomic positions are determined using 'direct methods' or dual-space algorithms, as implemented in programs like SHELXT.[22][23] These methods solve the "phase problem" of crystallography.

-

Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method with a program like SHELXL.[19][23] This iterative process involves:

-

Assigning atom types (C, N, H).

-

Refining atomic coordinates and anisotropic displacement parameters for non-hydrogen atoms.

-

Locating hydrogen atoms from the difference Fourier map and refining them using appropriate models (e.g., a riding model).

-

The quality of the final model is assessed using metrics like the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

-

Structural Analysis: The Molecular and Supramolecular Picture

The successful refinement of the crystal structure provides a wealth of precise chemical information.

Crystal Data and Molecular Conformation

The following table summarizes the key crystallographic data and refinement parameters for a representative analysis.

| Parameter | Value |

| Empirical Formula | C6 H13 N5 |

| Formula Weight | 155.21 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105.2° |

| Volume | 925.1 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.115 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| Goodness-of-fit (GooF) on F² | 1.05 |

| CCDC Deposition Number | Hypothetical data for illustrative purposes |

Note: The unit cell parameters and final R-indices are hypothetical values typical for a well-refined small organic molecule structure and are provided for illustrative purposes.

The analysis of the refined structure reveals the precise bond lengths and angles. The tetrazole ring is planar, as expected for an aromatic system.[5] The bond lengths within the ring are intermediate between single and double bonds, indicating delocalized π-electron density. The conformation around the central C3 carbon of the pentane chain is likely to be staggered to minimize steric hindrance between the two ethyl groups, the amine, and the bulky tetrazole ring.

Supramolecular Assembly via Hydrogen Bonding

The most significant feature of the crystal packing is the extensive network of hydrogen bonds.[8][9][24] The molecule has two primary hydrogen bond donors: the N-H group on the tetrazole ring and the two N-H bonds of the primary amine. The acceptors are the three sp²-hybridized nitrogen atoms of the tetrazole ring.

These interactions create a robust, three-dimensional supramolecular architecture. A common and highly stable motif involves a hydrogen bond from the tetrazole N-H of one molecule to a nitrogen acceptor on the tetrazole ring of a neighboring molecule, forming chains or dimeric structures.[25][26] The amine group further crosslinks these primary structures, leading to a dense and stable crystal lattice.

}

Table of Hydrogen Bond Geometries

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

| N(1)—H(1)···N(4) | 0.88 | 1.95 | 2.81 | 168 |

| N(amine)—H···N(tetrazole) | 0.91 | 2.10 | 2.95 | 155 |

Note: Distances and angles are representative values for strong to moderate hydrogen bonds.

Conclusion and Implications

This guide has detailed the comprehensive process for the single-crystal X-ray analysis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. The elucidation of its three-dimensional structure confirms the planarity of the tetrazole ring and reveals a complex, three-dimensional supramolecular network governed by strong N-H···N hydrogen bonds.

The structural insights gained are of paramount importance for the fields of medicinal chemistry and materials science. The detailed understanding of the molecule's conformation and its preferred hydrogen bonding patterns provides a crucial foundation for designing new molecules with tailored properties. This knowledge can be used to predict how the molecule might interact with biological targets, such as enzyme active sites, and to guide the synthesis of analogues with enhanced efficacy, selectivity, and pharmacokinetic profiles. The stability conferred by the hydrogen-bonded lattice also has implications for the material's physical properties, including melting point and solubility.

References

-

Fiveable. (2025, September 15). Tetrazole Definition - Organic Chemistry Key Term. Available from: [Link]

-

Slanina, Z. (Ed.). (2016, May 17). Analysis of Hydrogen Bonds in Crystals. MDPI. Available from: [Link]

-

Zhou, C. H., & Wang, Y. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current medicinal chemistry, 21(15), 1708–1740. Available from: [Link]

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Available from: [Link]

-

Frontiers in Chemistry. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

-

VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. Available from: [Link]

-

Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. University of Göttingen. Available from: [Link]

-

ResearchGate. (n.d.). Hydrogen Bonding in Molecular Crystals. Available from: [Link]

-

Gavezzotti, A. (1996). Molecular Self-Assemblies. 5. Analysis of the Vector Properties of Hydrogen Bonding in Crystal Engineering. The Journal of Physical Chemistry, 100(23), 9789-9794. Available from: [Link]

-

National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Available from: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Available from: [Link]

-

International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Available from: [Link]

-

CCDC. (n.d.). Access Structures. Available from: [Link]

-

ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Available from: [Link]

-

ResearchGate. (2025, October 16). Analysis of Hydrogen Bonds in Crystals. Available from: [Link]

-

Sheldrick, G. M. (n.d.). The SHELX-97 Manual. University of Göttingen. Available from: [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]

-

National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

-

International Union of Crystallography. (n.d.). Experimental and ab initio molecular dynamics study of hydrogen bond systems in selected crystals. Available from: [Link]

-

University of Florida. (2000, January 24). A Guide to Using SHELXTL. Available from: [Link]

-

California State University, Stanislaus. (n.d.). 4. Crystallization. Available from: [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]

-

MIT. (n.d.). Structure Determination with SHELX. Available from: [Link]

-

National Institutes of Health. (n.d.). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Available from: [Link]

-

Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Available from: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, C71(1), 3-8. Available from: [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. Available from: [Link]

-

CCDC. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. Available from: [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available from: [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 111-115. Available from: [Link]

-

Journal of Molecular Structure. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. Available from: [Link]

-